3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex chemical compound known for its unique properties and applications in scientific research. This compound is utilized in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This core is then functionalized with a butyl group and a methoxyphenylmethyl group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Chemical Reactions Analysis
3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets.
Medicine: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione include:
3-Methyl-1,3-butanediol: Known for its use in organic synthesis and as a solvent.
3-Methylbutanol: Commonly used in the production of flavors and fragrances.
1-Butyl-3-methylimidazolium bromide: Utilized in ionic liquids and as a solvent in various chemical reactions.
The uniqueness of 3-Butyl-1-[(3-methoxyphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific structure, which imparts distinct properties and applications not found in these similar compounds.
Properties
IUPAC Name |
3-butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)28-20)24(22(23)26)14-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYHKKMUDDOAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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